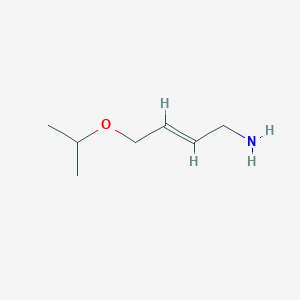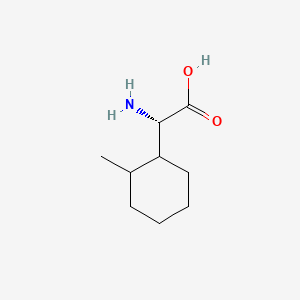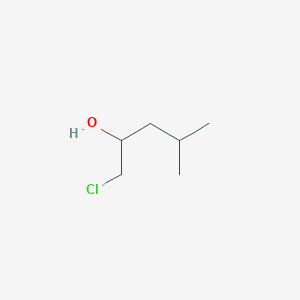
1-Chloro-4-methylpentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-methylpentan-2-ol is an organic compound with the molecular formula C6H13ClO It is a chlorinated alcohol, characterized by the presence of a chlorine atom and a hydroxyl group attached to a six-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methylpentan-2-ol can be synthesized through several methods. One common approach involves the chlorination of 4-methylpentan-2-ol. This reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions to replace the hydroxyl group with a chlorine atom .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 1-chloro-4-methylpentane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium hydroxide (NaOH) can yield 4-methylpentan-2-ol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 4-methylpentan-2-one or 4-methylpentanal.
Reduction: 1-chloro-4-methylpentane.
Substitution: 4-methylpentan-2-ol.
Aplicaciones Científicas De Investigación
1-Chloro-4-methylpentan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other chlorinated compounds and alcohols.
Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-methylpentan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The chlorine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
1-Chloro-4-methylpentan-2-ol can be compared with other similar compounds, such as:
4-Methylpentan-2-ol: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
1-Chloro-2-methylpentan-2-ol: Has a different position of the chlorine atom, affecting its reactivity and physical properties.
1-Chloro-4-methylpentane: Lacks the hydroxyl group, making it less polar and less reactive in oxidation reactions.
These comparisons highlight the unique properties of this compound, particularly its dual functionality due to the presence of both a chlorine atom and a hydroxyl group.
Propiedades
IUPAC Name |
1-chloro-4-methylpentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO/c1-5(2)3-6(8)4-7/h5-6,8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMLBVVDWANTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510748 |
Source


|
| Record name | 1-Chloro-4-methylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84055-72-1 |
Source


|
| Record name | 1-Chloro-4-methylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
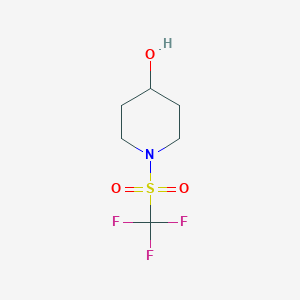

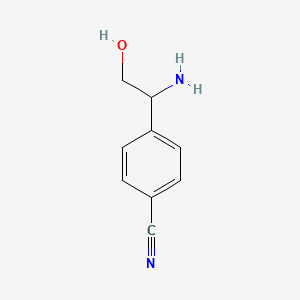
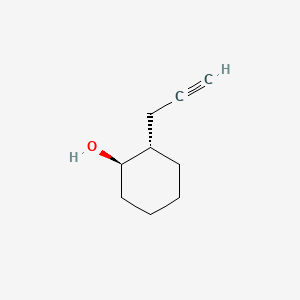
![1-[(2,6-Dimethylphenyl)methyl]piperazine](/img/structure/B15324300.png)
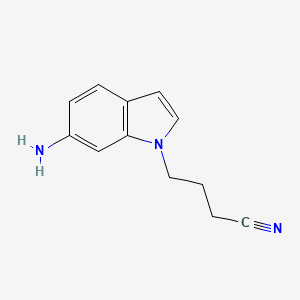

![Rac-(2r,3r)-1-tert-butyl-2-[1-(2-methoxyethyl)-1h-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B15324313.png)
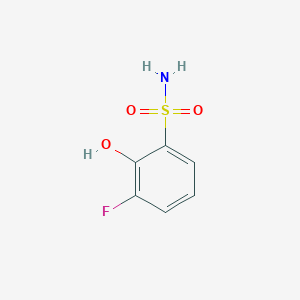
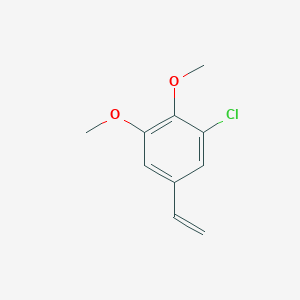
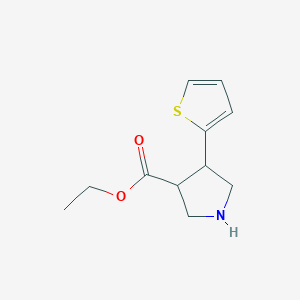
![1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15324354.png)
